(S)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride
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Overview
Description
This compound is a hydrochloride salt of a cyclopropylmethanol derivative. Cyclopropylmethanol is a type of alcohol, and the “pyridin-4-yl” indicates a pyridine ring, which is a basic aromatic ring with one nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a cyclopropylmethyl halide with a 4-pyridyl carbanion, followed by the addition of hydrochloric acid to form the hydrochloride salt .Molecular Structure Analysis
The molecular structure would consist of a cyclopropyl group (a three-carbon ring) attached to a methanol group (a carbon with three hydrogens and one hydroxyl group), which is further attached to a pyridine ring at the 4-position .Chemical Reactions Analysis
As an alcohol, this compound would be expected to undergo reactions typical of alcohols, such as dehydration or oxidation. The presence of the pyridine ring could also enable it to participate in various types of aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, as a hydrochloride salt, it would likely be soluble in water .Scientific Research Applications
Biocatalytic Synthesis
A study by Chen et al. (2021) describes the whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol (S-CPMA), aiming for a green, economic, and efficient synthesis method. Utilizing a water-cyclohexane liquid-liquid system with recombinant E. coli as a catalyst, they achieved a yield of 99.6% with high enantiomeric excess (>99%) in a significantly reduced time compared to traditional methods. This process illustrates the potential of biocatalysis in synthesizing complex organic compounds efficiently and sustainably (Chen et al., 2021).
Organic Synthesis
Another research focused on the synthesis of fulvenes through pyrrolidine-catalyzed condensation of carbonyl compounds with cyclopentadiene, showcasing a broad application in the synthesis of various aldehydes and ketones in methanol/water mixtures (Coşkun & Erden, 2011).
Materials Science
In materials science, Buvaylo et al. (2015) synthesized two novel compounds through oxidative condensation-cyclization, leading to the creation of organic-inorganic hybrid materials. These compounds exhibit interesting photophysical properties, suggesting applications in the development of new materials for optical and electronic devices (Buvaylo et al., 2015).
Inhibition Studies
Frank et al. (1989) explored the mechanism of inhibition of methanol dehydrogenase by cyclopropane-derived inhibitors, contributing to the understanding of enzyme activity and inhibition at a molecular level. This research is crucial for designing inhibitors for specific biochemical pathways (Frank et al., 1989).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(S)-cyclopropyl(pyridin-4-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c11-9(7-1-2-7)8-3-5-10-6-4-8;/h3-7,9,11H,1-2H2;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURNDQAZTDOHEA-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=NC=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](C2=CC=NC=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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